molecular formula C6H15NO B1584345 2-(Isopropyl(methyl)amino)ethanol CAS No. 2893-49-4

2-(Isopropyl(methyl)amino)ethanol

Cat. No. B1584345
CAS RN: 2893-49-4
M. Wt: 117.19 g/mol
InChI Key: OFRNAQFDQREXMU-UHFFFAOYSA-N
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Description

2-(Isopropyl(methyl)amino)ethanol, also known as N-Isopropylethanolamine, is a secondary amine . It is an amber to straw-colored liquid . The molecular formula is (CH3)2CHNHCH2CH2OH and the molecular weight is 103.16 .


Synthesis Analysis

Tertiary alcohols, like 2-(Isopropyl(methyl)amino)ethanol, can be synthesized from carbon nucleophiles and ketones . The alcohol is synthesized from simpler starting materials through a process that involves an alkynide ion acting as the nucleophile that reacts with the ketone .


Molecular Structure Analysis

The 2-(Isopropyl(methyl)amino)ethanol molecule contains a total of 22 bonds. There are 7 non-H bonds, 3 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

Alcohols, including 2-(Isopropyl(methyl)amino)ethanol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .


Physical And Chemical Properties Analysis

2-(Isopropyl(methyl)amino)ethanol has a boiling point of 172 °C and a density of 0.897 g/mL at 25 °C . It is slightly less dense than water . Alcohols generally have higher boiling points compared to other hydrocarbons with equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .

Scientific Research Applications

Antifertility Activity

Research has shown that 2-(isopropylamino)-ethanol, an analogue of 2-(Isopropyl(methyl)amino)ethanol, demonstrates significant postcoital antifertility effects in rodents. This compound effectively prevented implantation in treated female rats, indicating its potential utility in reproductive studies and contraceptive development (Menegola et al., 1998).

Ethanol Metabolism and Neurological Effects

Several studies have explored the impact of ethanol on neurological receptors and functions, providing insights into how compounds like 2-(Isopropyl(methyl)amino)ethanol might interact with these systems:

  • Ethanol exposure has been shown to influence AMPAR-mediated synaptic transmission in the hippocampal region, suggesting that alterations in this process could contribute to disorders associated with fetal alcohol spectrum disorder (Puglia & Valenzuela, 2009).
  • Chronic ethanol ingestion has been found to up-regulate NMDAR1 receptor subunit immunoreactivity in the rat hippocampus, providing a possible neurochemical substrate for features associated with ethanol dependence and withdrawal (Trevisan et al., 1994).

Methionine Bioavailability

The metabolic fate of the isopropyl ester of 2-hydroxy-4-(methylthio)-butanoic acid, a derivative related to 2-(Isopropyl(methyl)amino)ethanol, has been studied in dairy cows. This research provides valuable information on the bioavailability of methionine, an essential amino acid, highlighting the potential of such compounds in nutritional science (Graulet et al., 2005).

Ethanol's Neuropharmacological Actions

The interaction of ethanol with GABA receptors and its potential antagonistic effects by certain compounds offers a pathway for understanding the neuropharmacological actions of ethanol and related substances. This research could inform the development of therapeutic strategies for conditions like alcohol dependence (Suzdak et al., 1986).

Safety And Hazards

Inhalation or contact with 2-(Isopropyl(methyl)amino)ethanol may irritate or burn skin and eyes. It may produce irritating, corrosive, and/or toxic gases when on fire. Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Future Directions

2-(Isopropyl(methyl)amino)ethanol is a useful research chemical . Its potential applications and future directions would likely depend on the specific area of research or industry it is being used in. Further studies and experiments are needed to explore its full potential.

properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2)7(3)4-5-8/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRNAQFDQREXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286402
Record name 2-[Methyl(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropyl(methyl)amino)ethanol

CAS RN

2893-49-4
Record name N-Isopropyl-N-methylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2893-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 45488
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2893-49-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45488
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Methyl(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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